molecular formula C15H16N2O4S2 B2566028 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034407-19-5

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2566028
CAS No.: 2034407-19-5
M. Wt: 352.42
InChI Key: QBHIPXKEAXJTDA-UHFFFAOYSA-N
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Description

Benzo[b]thiophene is a heterocyclic compound and is a very important class of compounds that show interesting applications in the field of medicinal chemistry . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

Benzo[b]thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S .

Scientific Research Applications

Synthesis and Structural Analysis

Sulfonamide-derived compounds, including those with isoxazole and benzo[b]thiophene units, are synthesized for various research applications. For example, sulfonamide-derived ligands and their transition metal complexes have been synthesized and characterized, demonstrating applications in coordination chemistry. These compounds were analyzed through physical, spectral, and analytical data, including X-ray diffraction methods, to deduce their structure and bonding nature, suggesting an octahedral geometry for all complexes (Chohan & Shad, 2011).

Biological Activities

  • Antibacterial and Antifungal Activities

    Similar sulfonamide-derived compounds have been screened for their in vitro antibacterial, antifungal, and cytotoxic activities. The results indicated moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains (Chohan & Shad, 2011).

  • Carbonic Anhydrase Inhibition

    Derivatives of benzo[b]thiophene-2-sulfonamide have been investigated for their utility as topically active inhibitors of ocular carbonic anhydrase, demonstrating potential for the treatment of glaucoma. Among these compounds, some have shown potent ocular hypotensive effects, highlighting their therapeutic potential (Graham et al., 1989).

  • Antimalarial and COVID-19 Drug Potential

    Sulfonamide compounds have been explored for their antimalarial activity and theoretical potential as COVID-19 drugs. Some synthesized sulfonamides exhibited excellent antimalarial activity with promising selectivity indices due to specific molecular features, and molecular docking studies suggested potential efficacy against COVID-19 related proteins (Fahim & Ismael, 2021).

  • Dual Enzyme Inhibition

    Novel sulfonamide derivatives have been developed to inhibit both carbonic anhydrase and cyclooxygenase enzymes, showcasing a promising scaffold for the development of dual inhibitors. This suggests potential applications in designing drugs with multifunctional therapeutic targets (Meleddu et al., 2018).

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-9-15(10(2)21-17-9)23(19,20)16-7-13(18)12-8-22-14-6-4-3-5-11(12)14/h3-6,8,13,16,18H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHIPXKEAXJTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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